Product packaging for 3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride(Cat. No.:CAS No. 20153-98-4)

3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

Cat. No.: B1670638
CAS No.: 20153-98-4
M. Wt: 641.1 g/mol
InChI Key: YLKCJCKBCGPGER-UHFFFAOYSA-N
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Description

Historical Context of Research on Dilazep (B1670637) Dihydrochloride (B599025)

Research into Dilazep dihydrochloride has its roots in the exploration of coronary vasodilators and cardioprotective agents. patsnap.com Initially identified for its potential in treating conditions like angina pectoris, its unique mechanism of inhibiting adenosine (B11128) reuptake garnered significant interest from the scientific community. patsnap.com Early in vitro and in vivo studies focused on its potent anti-aggregatory effects on platelets and its vasodilatory actions. researchgate.net Over the years, research has expanded to investigate its effects on various cell types and in different pathological models, solidifying its status as a versatile research compound. patsnap.comresearchgate.net Studies dating back to the early 1990s have explored its ability to potentiate adenosine-mediated vasodilation and its protective effects against ischemia-reperfusion injury in the brain. bio-techne.comnih.govrndsystems.com

Overview of Key Research Avenues for Dilazep Dihydrochloride

The research applications of Dilazep dihydrochloride are diverse, spanning multiple areas of biomedical investigation. Key avenues of research include:

Cardiovascular Research: A primary focus has been its effects on the cardiovascular system. Studies have investigated its role in vasodilation, cardioprotection during ischemia, and inhibition of platelet aggregation. patsnap.compatsnap.com Research has shown its ability to prolong the infarct size-limiting effect of ischemic preconditioning in animal models. nih.gov

Neurological Research: Dilazep's ability to act as a cerebral vasodilator has prompted research into its neuroprotective properties. chemicalbook.com Studies have demonstrated its potential to prevent ischemic damage to the blood-brain barrier. nih.govrndsystems.com

Renal Research: The compound has been studied for its effects on diabetic nephropathy. Research in animal models suggests it can prevent the progression of this condition by reducing proteinuria and preventing glomerulosclerosis. nih.gov It has also been shown to inhibit the proliferation of mesangial cells, which is implicated in some forms of kidney disease. nih.govkarger.com

Cell Biology Research: At the cellular level, Dilazep has been investigated for its influence on cell cycle progression and DNA synthesis. For instance, it has been shown to inhibit the proliferation of rat mesangial cells in vitro. nih.gov

Virology Research: More recent and novel research has explored the potential of Dilazep to reactivate latent HIV-1 in infected cells, suggesting a possible role in future HIV cure strategies. ebi.ac.uk

Significance of Dilazep Dihydrochloride as a Research Compound

Dilazep dihydrochloride holds considerable significance as a research compound due to its specific mechanism of action and its diverse physiological effects. As a potent inhibitor of adenosine uptake, it serves as a valuable tool for studying the roles of endogenous adenosine in various physiological and pathological processes. medchemexpress.compatsnap.com Its water-soluble nature is an advantage in experimental setups, as it does not require organic solvents for creating aqueous solutions. medchemexpress.com

The compound's ability to modulate multiple biological pathways, including platelet aggregation, vascular tone, and cellular proliferation, makes it a versatile agent for investigating complex diseases such as ischemic heart disease, stroke, and diabetic complications. medchemexpress.comnih.gov Furthermore, its use in studies ranging from in vitro cellular assays to in vivo animal models underscores its utility in translational research. researchgate.netjst.go.jp

Detailed Research Findings

Interactive Table: Summary of In Vitro and In Vivo Research Findings for Dilazep Dihydrochloride.

Research AreaModel SystemKey FindingsReferences
Cardiovascular Isolated perfused rat heartAttenuated mechanical dysfunction and metabolic derangements induced by palmitoyl-L-carnitine. semanticscholar.org
Anesthetized rabbitsProlonged the infarct size-limiting effect of ischemic preconditioning. nih.gov
Human plateletsInhibited platelet aggregation and thromboxane (B8750289) B2 formation; inhibited release of arachidonic acid. researchgate.net
Neurology Rat model of cerebral ischemiaPrevented ischemia and reperfusion-induced disruption of the blood-brain barrier. nih.gov
Nephrology Otsuka Long-Evans Tokushima fatty rats (Type 2 diabetes model)Reduced urinary protein excretion and prevented glomerulosclerosis and tubular atrophy. nih.gov
Cultured rat mesangial cellsInhibited cell proliferation by affecting cell cycle progression and DNA synthesis. nih.gov
Cultured mouse mesangial cellsInhibited lipopolysaccharide-induced IL-6 secretion and cell proliferation. karger.com
Hematology Human whole bloodShifted the oxygen dissociation curve of hemoglobin to the right in vitro. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45ClN2O10 B1670638 3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride CAS No. 20153-98-4

Properties

CAS No.

20153-98-4

Molecular Formula

C31H45ClN2O10

Molecular Weight

641.1 g/mol

IUPAC Name

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

InChI Key

YLKCJCKBCGPGER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Appearance

Solid powder

Other CAS No.

20153-98-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

Origin of Product

United States

Pharmacological Mechanisms of Action of Dilazep Dihydrochloride

Inhibition of Adenosine (B11128) Uptake

Dilazep (B1670637) is a potent inhibitor of adenosine uptake, a key mechanism that underlies many of its therapeutic effects. medchemexpress.comsigmaaldrich.com By blocking the transport of adenosine into cells, dilazep effectively increases the concentration of this nucleoside in the extracellular space. patsnap.com This elevated extracellular adenosine is then available to interact with its receptors, leading to a cascade of physiological responses. patsnap.com

Modulation of Extracellular Adenosine Levels

The primary consequence of dilazep's inhibition of adenosine uptake is the modulation of extracellular adenosine concentrations. patsnap.com Under normal physiological conditions, adenosine levels are tightly regulated through a balance of release and rapid uptake by surrounding cells. scirp.org Dilazep disrupts this equilibrium by blocking the reuptake process, leading to a sustained increase in extracellular adenosine. patsnap.compatsnap.com This enhancement of endogenous adenosine signaling is central to dilazep's vasodilatory and antiplatelet activities. patsnap.comnih.gov Studies have shown that in the presence of dilazep, even low doses of exogenous adenosine can lead to significant increases in arterial plasma adenosine concentrations and subsequent physiological effects, such as vasodilation. nih.gov

Interaction with Nucleoside Transporters

The transport of nucleosides like adenosine across cell membranes is facilitated by specific proteins known as nucleoside transporters. There are two main families of these transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov Dilazep primarily exerts its effects by inhibiting the ENT family of transporters. sigmaaldrich.comresearchgate.net

Dilazep is a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1). researchgate.netcaymanchem.com ENT1 is widely expressed throughout the body and plays a crucial role in the transport of both purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govsolvobiotech.com The interaction of dilazep with ENT1 is a key aspect of its mechanism of action. nih.gov Structural studies have indicated that one of the trimethoxyphenyl rings of dilazep competitively occupies the orthosteric site of hENT1, mimicking the binding of the endogenous substrate adenosine. nih.gov The transmembrane domains 3-6 of hENT1 are considered important for the binding of inhibitors like dilazep. frontiersin.org

The inhibitory potency of dilazep on ENT1 has been quantified in various studies. For instance, it has been reported to have an IC50 value of 17.5 nM for ENT1. caymanchem.com This high affinity for ENT1 underscores its effectiveness in blocking adenosine uptake mediated by this transporter.

In addition to ENT1, dilazep also inhibits Equilibrative Nucleoside Transporter 2 (ENT2), although with significantly lower potency. caymanchem.comresearchgate.net ENT2, like ENT1, transports a broad range of nucleosides but also transports nucleobases. nih.gov While dilazep is considered a potent inhibitor of both ENT1 and ENT2, its selectivity for ENT1 is notably higher. nih.govresearchgate.net The IC50 value for ENT2 inhibition by dilazep has been reported to be 8,800 nM, highlighting its much lower affinity for this transporter compared to ENT1. caymanchem.com

When compared to other well-known nucleoside transport inhibitors, dilazep demonstrates a distinct potency profile. It is considered more potent than dipyridamole (B1670753) in inhibiting adenosine uptake. medchemexpress.com For example, dilazep and nitrobenzylthioinosine (NBMPR) are reported to be almost 10 times more potent than dipyridamole. medchemexpress.com

The following table provides a comparative overview of the inhibitory potency of dilazep and other nucleoside transport inhibitors on ENT1 and ENT2.

CompoundENT1 IC50 (nM)ENT2 IC50 (nM)Selectivity (ENT2/ENT1)
Dilazep 17.5 caymanchem.com8,800 caymanchem.com~502-fold frontiersin.org
Dipyridamole --~71-fold more potent on ENT1 frontiersin.org
Nitrobenzylthioinosine (NBMPR) --~7,000-fold more potent on ENT1 frontiersin.org

This table is for illustrative purposes and the values may vary depending on the specific experimental conditions.

Adenosine Receptor-Mediated Effects

The accumulation of extracellular adenosine resulting from dilazep's inhibition of nucleoside transporters leads to the activation of adenosine receptors, which are G protein-coupled receptors. nih.gov This receptor activation is the downstream mechanism through which dilazep elicits many of its physiological effects. nih.gov For instance, the vasodilatory effect of dilazep has been shown to be mediated by adenosine receptors, as the effect can be blocked by adenosine receptor antagonists like 8-phenyltheophylline. nih.govnih.gov

Specifically, the interaction of adenosine with A2A receptors on vascular smooth muscle cells leads to the activation of adenylate cyclase, an increase in cyclic adenosine monophosphate (cAMP), and subsequent vasodilation. patsnap.com Furthermore, studies have indicated that in certain conditions like diabetes-induced glomerular hyperfiltration, the beneficial effects of dilazep are mediated, at least in part, through the activation of adenosine A2a receptors. physiology.orgphysiology.org

Role of Adenosine Receptors in Dilazep Dihydrochloride (B599025) Action

The vasodilating effects of dilazep are mediated through adenosine receptors. nih.gov By inhibiting the cellular uptake of adenosine, dilazep increases the extracellular concentration of this nucleoside. patsnap.compatsnap.com This elevated level of adenosine then interacts with its receptors, primarily the A2A subtype found on vascular smooth muscle cells. patsnap.com This interaction triggers a cascade of intracellular events, leading to vasodilation and other cardiovascular effects. patsnap.compatsnap.com

Studies have shown that the administration of an adenosine receptor antagonist, such as 8-phenyltheophylline, blocks the vasodilatory effects of dilazep, confirming the essential role of adenosine receptors in its mechanism of action. nih.govmedchemexpress.com This potentiation of adenosine's effects is crucial for the compound's therapeutic actions, including the enhancement of coronary and cerebral blood flow. rndsystems.commedchemexpress.com

Potentiation of Adenosine Receptor Activation Pathways

Dilazep dihydrochloride potentiates the activation of adenosine receptor pathways primarily by inhibiting the reuptake of adenosine into cells. patsnap.comnih.gov This action effectively increases the availability of adenosine in the extracellular space, allowing for a more sustained activation of adenosine receptors. patsnap.comnih.gov Research indicates that dilazep is a more potent inhibitor of adenosine uptake compared to other compounds like dipyridamole. molnova.cn

The inhibition of adenosine reuptake by dilazep has been demonstrated in various in vivo and in vitro models. For instance, studies have shown that in the presence of dilazep, even low doses of exogenous adenosine can lead to significant increases in superior mesenteric arterial conductance and plasma adenosine concentrations. medchemexpress.comnih.gov This enhancement of adenosine-mediated vasodilation is a key aspect of dilazep's pharmacological profile. medchemexpress.comnih.gov

Other Proposed Molecular Interactions

Beyond its well-established role as an adenosine uptake inhibitor, research suggests that dilazep dihydrochloride may exert its effects through other molecular interactions.

Potential Calcium Channel Modulation

Some studies suggest that dilazep may possess calcium channel blocking activity, although this is generally observed at higher concentrations than those required for adenosine transport inhibition. researchgate.net In certain experimental models, dilazep has been shown to have a direct relaxing effect on arteries that is independent of adenosine, possibly through the blockade of calcium entry. nih.govnih.gov

The negative inotropic effect of dilazep, or the reduction in the force of heart muscle contraction, is thought to be a result of both its adenosine-potentiating effect and a direct calcium entry blocking effect. nih.gov However, the primary mechanism of its vasodilatory action is still considered to be the enhancement of endogenous adenosine effects. researchgate.net

Influence on Phospholipase Activation

Dilazep has been shown to inhibit the activation of phospholipase in reperfused heart mitochondria. medchemexpress.commolnova.cn This action may contribute to its cardioprotective effects by mitigating some of the cellular damage associated with ischemia and reperfusion. medchemexpress.com

Cellular and Molecular Effects of Dilazep Dihydrochloride

Impact on Vascular Endothelial Cells

The endothelium is a critical interface in vascular health, and its dysfunction is a key factor in the pathogenesis of various cardiovascular diseases. Dilazep (B1670637) dihydrochloride (B599025) has been shown to exert protective effects on these cells.

Dilazep has demonstrated cytoprotective properties in human endothelial cells under conditions of stress. One study investigated the effects of dilazep on human endothelial cells stimulated with glycoxidized low-density lipoprotein (LDL), a substance known to contribute to the development of atherosclerosis. The findings revealed that dilazep at a concentration of 10 microg/ml significantly abrogated the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA. nih.gov MCP-1 is a key chemokine involved in the recruitment of monocytes to the vessel wall, an early event in the formation of atherosclerotic plaques.

Furthermore, the study showed that dilazep at a concentration of 1 microg/ml suppressed the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a central role in inflammatory responses. nih.gov By inhibiting NF-κB activation and subsequent MCP-1 expression, dilazep exhibits an anti-inflammatory and cytoprotective effect on endothelial cells exposed to glycoxidized LDL. The research also highlighted the antioxidative activity of dilazep, which was shown to inhibit the lipid peroxidation of LDL. nih.gov This antioxidative property further contributes to its protective effects on endothelial cells.

Table 1: Effects of Dilazep on Perturbed Human Endothelial Cells

Parameter Condition Effect of Dilazep
MCP-1 mRNA Expression Stimulated with glycoxidized LDL Abrogated at 10 microg/ml nih.gov
NF-κB Activity Stimulated with glycoxidized LDL Suppressed at 1 microg/ml nih.gov

Dilazep dihydrochloride is recognized as an inhibitor of the membrane transport of nucleosides, particularly adenosine (B11128). tocris.comrndsystems.com This action effectively increases the extracellular concentration of adenosine, which can then activate its receptors on the endothelial cell surface. Adenosine is known to have various protective effects on the vasculature, including vasodilation and inhibition of platelet aggregation.

While direct studies focusing specifically on the structural integrity of the endothelial cell membrane in response to dilazep are limited in the available research, its role as a nucleoside transport inhibitor suggests an interaction with membrane-bound transporter proteins. tocris.comrndsystems.com By modulating the function of these transporters, dilazep indirectly influences cellular processes that are dependent on nucleoside availability. The suppression of ischemia-related effects by dilazep further points towards a protective role at the cellular level, which would inherently involve the maintenance of cell membrane function. tocris.comrndsystems.com

Modulation of Mesangial Cell Biology

Glomerular mesangial cells are specialized cells within the kidney that play a crucial role in maintaining the structure and function of the glomeruli. Abnormal proliferation of these cells is a hallmark of several kidney diseases.

While direct studies detailing the specific effects of dilazep dihydrochloride on the different phases of the mesangial cell cycle are not extensively available, its known inhibitory action on cell proliferation strongly suggests an influence on cell cycle progression. The regulation of the mesangial cell cycle is a complex process involving various signaling molecules, cell cycle proteins, and transcription factors. semanticscholar.org Imbalances in the control of mesangial cell replication are a key factor in the pathogenesis of progressive renal disease. nih.gov The suppression of mesangial cell proliferation by dilazep indicates an interference with the molecular machinery that drives the cell cycle.

Research has shown that agents that inhibit mesangial cell proliferation often do so by affecting DNA synthesis. For instance, studies on other compounds have utilized the incorporation of [3H]thymidine as a measure of DNA replication to assess their anti-proliferative effects on mesangial cells. jci.org While a specific study detailing the effect of dilazep on [3H]thymidine incorporation in mesangial cells was not identified in the provided search results, its demonstrated ability to inhibit mesangial cell proliferation logically implies a downstream effect on DNA synthesis.

A significant finding regarding the effect of dilazep on mesangial cells is its ability to inhibit their proliferation. In a study investigating the effects of dilazep on cultured mouse mesangial cells, it was found that dilazep significantly inhibited mesangial cell proliferation in a dose-dependent manner. This inhibitory effect was observed in cells that were stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent.

The study also demonstrated that dilazep dose- and time-dependently inhibited the LPS-induced secretion of interleukin-6 (IL-6) from mesangial cells. IL-6 is a pro-inflammatory cytokine that can also act as a growth factor for mesangial cells. By suppressing both the production of this growth-promoting cytokine and directly inhibiting cell proliferation, dilazep demonstrates a multi-faceted approach to modulating mesangial cell biology. These findings suggest that dilazep may have a potential role in preventing the progression of mesangial proliferative glomerulonephritis.

Table 2: Effects of Dilazep on Lipopolysaccharide (LPS)-Induced Mouse Mesangial Cell Proliferation and IL-6 Secretion

Parameter Effect of Dilazep
Mesangial Cell Proliferation Significantly inhibited in a dose-dependent manner

Inhibition of Lipopolysaccharide-Induced Interleukin-6 Secretion

Dilazep dihydrochloride has demonstrated significant inhibitory effects on the secretion of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies involving cultured mouse mesangial cells, the introduction of LPS led to a dose-dependent increase in IL-6 secretion. However, treatment with dilazep resulted in a significant, dose- and time-dependent inhibition of this LPS-induced IL-6 secretion nih.gov. This anti-inflammatory action is also observed in other cell types, where dilazep has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in RAW 264 macrophage cells stimulated with LPS nih.gov. The mechanism may involve adenosine receptors, as the suppressive effects of dilazep on NO synthesis were counteracted by the adenosine antagonist caffeine (B1668208) nih.gov.

Impact of Dilazep on LPS-Induced IL-6 Secretion in Mesangial Cells
ConditionObservationSignificance
Mesangial Cells + LPS (various dosages)Dose-dependent increase in IL-6 secretion.Confirms LPS as an inducer of IL-6.
Mesangial Cells + LPS + DilazepSignificant inhibition of IL-6 secretion in a dose- and time-dependent manner. nih.govDemonstrates the inhibitory effect of Dilazep.

Interactions with Platelet Function

Dilazep is recognized as an antiplatelet agent, a class of drugs that function by preventing the clumping of platelets, a critical step in blood clot formation drugs.commedscape.comresearchgate.net. Its mechanism of action involves increasing the concentration of adenosine in the extracellular space amegroups.cn. Adenosine, in turn, can modulate platelet activity and reduce their tendency to aggregate. This antiplatelet activity is a key aspect of its therapeutic potential in various vascular disorders amegroups.cn.

Dilazep has been shown to modulate the expression of Tissue Factor (TF) on monocytes. TF is a primary initiator of the blood coagulation cascade, and its expression on monocytes can be induced by various stimuli, including IgG antibodies from patients with antiphospholipid syndrome (APS) and bacterial lipopolysaccharide amegroups.cnnih.govnih.gov.

Research indicates that dilazep inhibits the TF activity on monocytes induced by APS IgG in a dose-dependent manner amegroups.cnnih.gov. This inhibition occurs at a post-transcriptional level, meaning it does not prevent the formation of TF mRNA but interferes with the subsequent production or activity of the TF protein nih.govnih.gov. Studies have shown that while APS IgG increases monocyte TF mRNA levels, which peak at 2 hours, and surface TF activity, which peaks at 6 hours, dilazep effectively blocks this activity nih.gov. The inhibitory effect of dilazep on TF expression is believed to be mediated, at least in part, through the adenosine receptor pathway, as the adenosine receptor antagonist theophylline (B1681296) can counteract its effects amegroups.cnnih.govsigmaaldrich.com.

Effect of Dilazep on Monocyte Tissue Factor (TF)
Inducing StimulusEffect of DilazepMechanism LevelMediating Pathway
APS IgGDose-dependent inhibition of TF activity. amegroups.cnnih.govPost-transcriptional. nih.govnih.govPartially via adenosine receptors. amegroups.cnnih.govsigmaaldrich.com
TNF-alphaDose-dependent inhibition of TF expression. sigmaaldrich.comPost-transcriptional. sigmaaldrich.comPartially via adenosine receptors. sigmaaldrich.com

Effects on Cardiomyocytes

Studies on the murine cardiomyocyte cell line HL-1, which expresses GLUT1 and GLUT4 glucose transporters typical of heart muscle cells, have revealed that dilazep can inhibit glucose uptake. This inhibition is dose-dependent and affects both basal and insulin-stimulated glucose transport nih.gov. Specifically, the half-maximal inhibitory concentration (IC50) for dilazep was found to be 5.7 µM for basal glucose uptake and 19 µM for insulin-stimulated uptake nih.gov. These findings suggest that dilazep has a broader spectrum of transport inhibition than solely its recognized effect on nucleoside transport nih.gov.

Inhibitory Concentration (IC50) of Dilazep on Glucose Uptake in HL-1 Cardiomyocytes
ConditionIC50 Value
Basal Glucose Uptake5.7 µM nih.gov
Insulin-Stimulated Glucose Uptake19 µM nih.gov

Influence on Red Blood Cell Deformability

Red blood cell (RBC) deformability is a crucial property that allows erythrocytes to pass through narrow capillaries and ensures efficient oxygen delivery mdpi.comfrontiersin.orgfrontiersin.org. During storage, RBCs can undergo shape changes, transforming from flexible discocytes to more rigid echinocytes, which impairs their deformability frontiersin.orgnih.gov. Research on human erythrocytes stored in a CPD-solution has shown that dilazep can influence this process. At concentrations of 100–500 µmol/l, dilazep was observed to slow down the appearance of echinocytes and inhibit the transformation of erythrocytes in cold-stored blood, thereby preserving a more normal cell shape nih.gov. Lower concentrations (25 and 50 µmol/l) did not have a remarkable effect on this transformation nih.gov. This suggests that dilazep may help maintain RBC deformability during storage.

Target Engagement in Cancer Cells

Recent research has identified Dilazep dihydrochloride as a molecule with significant anticancer activity, particularly in the context of prostate cancer. Its mechanism of action at the cellular level involves direct engagement with key transcription factors that are crucial for cancer cell proliferation and survival.

Inhibition of GATA2 Function in Prostate Cancer Cells

Dilazep has been identified as a potential inhibitor of the GATA2 transcription factor, a significant driver of prostate cancer that is linked to poor prognosis. elsevierpure.comnih.gov In castration-resistant prostate cancer (CRPC), GATA2 plays a crucial role in promoting the expression of the androgen receptor (AR) gene, including both full-length and splice-variant forms. elsevierpure.comnih.gov It also facilitates the binding of AR to chromatin, the recruitment of co-regulators, and the subsequent transcription of target genes. elsevierpure.comnih.gov

Studies have demonstrated that Dilazep can inhibit the recruitment of GATA2 to chromatin. elsevierpure.comnih.gov This on-target activity was confirmed using a cellular thermal shift assay (CETSA). elsevierpure.comnih.gov The inhibition of GATA2 function by Dilazep leads to a suppression of the GATA2 transcriptional program in both androgen-dependent and castration-resistant prostate cancer cells. nih.govbioscientifica.com This has been validated through global gene expression analysis, which showed that genes downregulated by GATA2 siRNA were also significantly suppressed by Dilazep. bioscientifica.com

Suppression of Oncogenic Transcriptional Programs (e.g., Androgen Receptor, c-MYC)

As a downstream consequence of inhibiting GATA2, Dilazep effectively suppresses transcriptional programs driven by the androgen receptor (AR) and c-MYC, both of which are critical for the growth and progression of prostate cancer. elsevierpure.comnih.gov The expression of several oncogenic drivers is consequently downregulated, including AR itself, c-MYC, FOXM1, CENPF, EZH2, UBE2C, and RRM2. elsevierpure.comresearchgate.net

The interplay between AR and c-MYC is a key factor in prostate cancer progression. nih.govbiorxiv.org c-Myc is a key mediator of ligand-independent prostate cancer growth and its expression levels are strongly correlated with AR expression in CRPC tumors. nih.gov By suppressing these interconnected signaling pathways, Dilazep demonstrates a multi-pronged approach to halting cancer cell proliferation. The suppression of these programs also extends to mediators of metastasis, DNA damage repair, and stemness, highlighting the comprehensive anticancer effects of the compound. elsevierpure.comresearchgate.net

Table 1: Oncogenic Drivers Suppressed by Dilazep Dihydrochloride

Target Gene Function in Cancer Reference
AR Androgen receptor, key driver of prostate cancer growth. elsevierpure.com
c-MYC Transcription factor, promotes cell proliferation and growth. elsevierpure.com
FOXM1 Transcription factor, involved in cell cycle progression. elsevierpure.com
CENPF Centromere protein F, associated with cell proliferation. elsevierpure.com
EZH2 Histone methyltransferase, involved in gene silencing and cancer progression. elsevierpure.com
UBE2C Ubiquitin-conjugating enzyme, plays a role in cell cycle control. elsevierpure.com
RRM2 Ribonucleotide reductase subunit M2, involved in DNA synthesis and repair. elsevierpure.com

Modulation of Viral Latency

Beyond its anticancer properties, Dilazep has been investigated for its ability to modulate viral latency, a major obstacle in the eradication of persistent viral infections.

Reactivation of Latent HIV-1 Gene Expression

The persistence of long-lived latently infected cells is a significant barrier to curing Human Immunodeficiency Virus Type 1 (HIV-1) infection, even with highly active antiretroviral therapy. nih.gov A key strategy to eliminate this viral reservoir is to reactivate the latent virus, a process targeted by latency-reversing agents (LRAs). frontiersin.org

Research using the Jurkat T cell model of HIV-1 latency has shown that Dilazep can effectively reactivate latent HIV-1 gene expression in a dose-dependent manner. nih.govresearchgate.net One of the notable findings is that Dilazep can activate viral latency without inducing the cell surface activation markers CD25 and CD69, which is a desirable characteristic for an LRA. nih.govresearchgate.net Furthermore, studies have demonstrated that Dilazep can work synergistically with other agents, such as valproic acid, to reactivate latent HIV-1 transcription. nih.govresearchgate.net This suggests that Dilazep, either alone or in combination with other drugs, could be a valuable component of future HIV-1 eradication strategies. nih.gov

Therapeutic Potential and Research Applications of Dilazep Dihydrochloride

Cardiovascular System Research

Dilazep (B1670637) dihydrochloride (B599025) has been the subject of considerable research within the cardiovascular system, primarily focusing on its therapeutic potential in conditions related to ischemia and its effects on blood vessels.

Anti-Ischemic Actions

Dilazep dihydrochloride exhibits significant anti-ischemic properties, which have been investigated through its ability to suppress ischemic damage, protect the myocardium during ischemic events, and prevent injury upon the restoration of blood flow after an ischemic period.

Research has demonstrated that Dilazep dihydrochloride can suppress damage caused by ischemia in various tissues. In a study involving cerebral ischemia in rats, continuous intravenous infusion of dilazep was found to dose-dependently reduce the extravasation of Evans blue dye into the brain tissue, an indicator of blood-brain barrier (BBB) disruption. nih.gov A significant reduction in dye content was observed, suggesting that dilazep helps in preventing ischemic damage to the BBB, which may in turn contribute to the reduction of brain edema. nih.gov

Another mechanism by which dilazep appears to suppress ischemic damage is by preventing the abnormal accumulation of calcium in myocardial cells during reperfusion following an ischemic event. nih.gov This action is crucial as calcium overload is a key factor in cell death and tissue injury during ischemia-reperfusion.

Dilazep dihydrochloride has shown a protective effect on the heart muscle during periods of inadequate blood supply. Studies on isolated, blood-perfused canine left ventricular muscle have demonstrated that dilazep provides significant myocardial protection during normothermic ischemic arrest and subsequent reperfusion. nih.gov This protection was observed with both coronary infusion and intravenous administration of the compound. nih.gov

Furthermore, the combination of intravenous dilazep administration with hypothermia resulted in significant myocardial protection even in hypertrophied ventricles during prolonged ischemia and reperfusion. nih.gov The primary mechanism for its anti-ischemic action in the isolated, working rat heart is suggested to be an energy-sparing effect rather than coronary vasodilation. nih.gov Dilazep was found to accelerate the recovery of mechanical function and coronary flow during reperfusion while attenuating metabolic changes induced by ischemia. nih.gov

Ischemic reperfusion injury is the paradoxical damage that occurs when blood supply is restored to a tissue after a period of ischemia. Dilazep dihydrochloride has been investigated for its potential to prevent this type of injury. It has been shown to attenuate both ischemia- and reperfusion-induced myocardial damage. nih.gov

One of the key mechanisms behind this protective effect is its interaction with adenosine (B11128), a nucleoside with cardioprotective properties. patsnap.compatsnap.com Dilazep inhibits the cellular reuptake of adenosine, thereby increasing its extracellular concentration and amplifying its beneficial effects. patsnap.compatsnap.com In studies involving ischemic preconditioning (a method of inducing brief ischemic episodes to protect the heart from a subsequent longer ischemic event), dilazep was found to prolong the infarct size-limiting effect of this protective phenomenon in rabbits. nih.gov However, it did not retrieve this protection in groups subjected to longer periods of sustained ischemia. nih.gov

Experimental ModelKey FindingsReference
Isolated, working rat heartDilazep attenuated both ischemia- and reperfusion-induced myocardial damage. nih.gov
Anesthetized rabbitsDilazep prolonged the infarct size-limiting effect of ischemic preconditioning. nih.gov
Slc:Wistar strain ratsDilazep prevented ischemia and reperfusion-induced disruption of the blood-brain barrier. nih.gov

Vasodilatory Effects

The vasodilatory properties of Dilazep dihydrochloride contribute to its therapeutic potential in cardiovascular research.

Coronary Vasodilation

Dilazep dihydrochloride has demonstrated a significant vasodilating effect on the coronary vasculature in several studies. nih.govpatsnap.com In research involving patients undergoing cardiac catheterization, intravenous administration of dilazep led to a marked reduction in coronary resistance and a substantial increase in coronary diameter. nih.gov Specifically, a study observed a 23% increase in the diameter of the coronary arteries following dilazep administration. nih.gov This powerful dilating action contributes to an increase in coronary blood flow without a significant simultaneous increase in myocardial oxygen consumption or cardiac work. nih.govnih.gov

One investigation reported that coronary resistance was reduced by 42% after oral administration of dilazep in anginal patients. nih.gov Another study in patients with chest pain found that coronary resistance dropped from a mean of 1.0 mm Hg x min x ml-1 to 0.5 mm Hg x min x ml-1. nih.gov This was accompanied by a significant decrease in the aortic-coronary sinus oxygen difference. nih.gov However, some research in isolated, working rat hearts suggests that the anti-ischemic action of dilazep may not be primarily due to coronary vasodilation but rather to an energy-sparing effect from decreased cardiac mechanical function. nih.gov In that particular experimental model, dilazep at concentrations of 5 or 10 microM did not affect coronary flow in the pre-ischemic heart but did accelerate its recovery during reperfusion. nih.gov

ParameterFindingStudy PopulationSource
Coronary Diameter Increase23%4 Patients with chest pain nih.gov
Coronary Resistance Reduction42%25 Anginal patients nih.gov
Coronary Resistance ChangeReduced by half (1.0 to 0.5 mm Hg X min X ml-1)6 Patients with chest pain nih.gov
Impact on Superior Mesenteric Arterial Conductance

Dilazep has been shown to potentiate adenosine-mediated vasodilation in the superior mesenteric artery. nih.gov Its mechanism involves inhibiting the uptake of adenosine, which increases the availability of plasma adenosine to act on its receptors. nih.gov In an in vivo study, while infusions of exogenous adenosine alone at low doses did not significantly increase superior mesenteric arterial conductance (SMAC), the administration of dilazep led to significant increases in SMAC even with low doses of adenosine. nih.gov

The research established a high correlation between the increased adenosine levels and the percentage change in SMAC. nih.gov The maximal response (Rmax) and the concentration for 50% of the maximal response (EC50) were determined, highlighting the potentiation effect of dilazep. nih.gov The vasodilatory effect potentiated by dilazep was abolished by the administration of 8-phenyltheophylline, an adenosine receptor antagonist, confirming the adenosine-mediated pathway. nih.gov

ParameterValueObservationSource
Rmax (% change of SMAC)193.4 +/- 27.3%Maximal increase in superior mesenteric arterial conductance. nih.gov
EC50 (µM)2.8 +/- 1.3 µMEffective concentration of adenosine for 50% of Rmax in the presence of dilazep. nih.gov

Cardioprotective Strategies

The cardioprotective properties of dilazep are primarily linked to its ability to inhibit the reuptake of adenosine by cells. patsnap.compatsnap.com This action increases the concentration of adenosine in the extracellular space, amplifying its natural protective effects on the myocardium during ischemic conditions. patsnap.compatsnap.com Enhanced extracellular adenosine levels can help decrease myocardial oxygen consumption and protect cardiac tissues from ischemic damage. patsnap.com

In addition to its adenosine-potentiating effects, dilazep demonstrates other cardioprotective mechanisms. Studies on isolated canine left ventricular muscle have shown that dilazep can prevent abnormal calcium accumulation in myocardial cells during reperfusion following an ischemic event. nih.gov Research on isolated rat hearts indicates that dilazep attenuates metabolic changes induced by both ischemia and reperfusion, including mitigating the accumulation of free fatty acids. nih.gov Some findings suggest that dilazep's anti-ischemic action may be partly due to an energy-sparing effect, as it was observed to decrease cardiac mechanical function before ischemia, which could preserve energy for the recovery period during reperfusion. nih.gov

Anti-Arrhythmic Potential

Dilazep has shown significant potential as an anti-arrhythmic agent, particularly in the context of reperfusion arrhythmias. nih.gov In an experimental study using adult mongrel dogs, pretreatment with dilazep completely prevented the development of arrhythmias following a 15-minute coronary artery occlusion and subsequent reperfusion. nih.gov

The proposed mechanism for this anti-arrhythmic effect relates to the stabilization of cellular membranes. nih.gov In the control group that developed arrhythmias, researchers observed an increase in free fatty acids and a decrease in phospholipids (B1166683) in the plasma membrane of the reperfused myocardium. nih.gov This was associated with a significant increase in the activity of endogenous phospholipase in the heart microsomes. nih.gov In contrast, the dogs pretreated with dilazep showed no significant changes in membrane lipid content or phospholipase activity, suggesting that dilazep may prevent arrhythmias by inhibiting the activation of phospholipases that can destabilize the myocardial cell membrane during reperfusion. nih.gov

Treatment GroupTotal Subjects (n)Subjects Developing Arrhythmias (n)Incidence of ArrhythmiaSource
Control (Saline)381232% nih.gov
Dilazep1100% nih.gov

Renal System Research

Nephroprotective Effects

Dilazep dihydrochloride has demonstrated nephroprotective effects by preventing the progression of glomerulosclerosis in experimental models of diabetic nephropathy. researchgate.net In a study using Otsuka Long-Evans Tokushima fatty rats, a model for type 2 diabetes, treatment with dilazep hydrochloride prevented the development of glomerulosclerosis and associated tubular atrophy. researchgate.net

The administration of dilazep also led to a significant reduction in the increase of urinary protein excretion and N-acetyl-beta-D-glucosaminidase (NAG) activity, both of which are markers of kidney damage. researchgate.net Further research in patients with autosomal dominant polycystic kidney disease (ADPKD) and microalbuminuria found that dilazep treatment effectively reduced urinary albumin excretion in normotensive patients, suggesting a potential role in mitigating renal damage in non-diabetic kidney diseases as well. nih.gov

Reduction of Proteinuria and Albuminuria

Dilazep dihydrochloride has been investigated for its potential to reduce urinary protein and albumin excretion, key markers of kidney damage. In a study involving patients with early-stage diabetic nephropathy and microalbuminuria, treatment with dilazep dihydrochloride for six months resulted in a significant decrease in microalbuminuria from an average of 146 ± 42 µ g/min to 86 ± 28 µ g/min . nih.gov The placebo group, in contrast, showed little change in microalbuminuria levels over the same period. nih.gov

Animal studies have also supported these findings. In Otsuka Long-Evans Tokushima fatty (OLETF) rats, a model for type 2 diabetes, administration of dilazep hydrochloride significantly mitigated the increase in urinary protein excretion. nih.govresearchgate.net

Research in other renal pathologies has shown similar outcomes. A retrospective study on 46 patients with IgA nephropathy found that after six months of treatment with dilazep, the 18 patients classified as "improved" saw their mean urinary protein levels decrease from 1.9 g/day to 0.8 g/day . nih.govjst.go.jp In contrast, the "unimproved" group experienced an increase in urinary protein from 1.2 g/day to 2.0 g/day . nih.govjst.go.jp A longer-term surveillance of 106 IgA nephropathy patients treated with dilazep for five years or more also reported a decrease in urinary protein excretion, with 35.1% of patients being "improved" and 54.5% being "slightly improved or better". researchgate.net

Furthermore, in a study focused on normotensive adult polycystic kidney disease (ADPKD) patients with microalbuminuria, a six-month course of dilazep treatment led to a reduction in urinary albumin excretion (UAE) from 130 ± 52 to 46 ± 26 µ g/min . nih.gov No significant changes in UAE were observed in the placebo group or in hypertensive ADPKD patients treated with dilazep. nih.gov

Table 1: Effect of Dilazep Dihydrochloride on Proteinuria and Albuminuria in Human Studies

Renal PathologyStudy DurationBaseline Protein/Albumin ExcretionPost-Treatment Protein/Albumin Excretion
Diabetic Nephropathy6 months146 ± 42 µ g/min (microalbuminuria)86 ± 28 µ g/min (microalbuminuria)
IgA Nephropathy6 months1.9 g/day (urinary protein)0.8 g/day (urinary protein)
ADPKD (normotensive)6 months130 ± 52 µ g/min (UAE)46 ± 26 µ g/min (UAE)
Maintenance of Renal Function Parameters

In a study of patients with early-stage diabetic nephropathy, none of the participants, who were treated with either dilazep or a placebo for six months, had serum creatinine (B1669602) levels exceeding 2.0 mg/dl, indicating a preservation of baseline renal function within the study period. nih.gov

Studies in Specific Renal Pathologies

Diabetic Nephropathy Investigations

The therapeutic potential of dilazep dihydrochloride has been explored in the context of diabetic nephropathy, a major cause of end-stage renal disease. nih.gov Research suggests that platelet activation may contribute to the pathogenesis of this condition. nih.gov

In a clinical study, 50 patients with type 2 diabetes and microalbuminuria were observed. nih.gov Of these, 18 patients were found to have urinary podocytes, an indicator of glomerular injury. nih.gov These 18 patients were then divided into a group receiving dilazep dihydrochloride and a placebo group for a six-month period. nih.gov The dilazep-treated group showed a significant reduction in microalbuminuria (from 146 ± 42 to 86 ± 28 µ g/min ) and a decrease in urinary podocytes (from 1.3 ± 0.8 to 0.4 ± 0.2 cells/ml). nih.gov The placebo group showed minimal change in either parameter, suggesting that dilazep may be useful in preventing glomerular injury in early diabetic nephropathy. nih.gov

Animal models have provided further insights. In Otsuka Long-Evans Tokushima fatty (OLETF) rats, a model of type 2 diabetes, dilazep hydrochloride administration significantly reduced the increase in urinary protein excretion and the activity of N-acetyl-beta-D-glucosaminidase (NAG), a marker of renal damage. nih.govresearchgate.net Furthermore, the treatment was found to prevent glomerulosclerosis and tubular atrophy and reduce the staining for type IV collagen in the glomeruli of these diabetic rats. nih.gov

Table 2: Key Findings in Diabetic Nephropathy Investigations

Study TypeModel/ParticipantsKey Parameters MeasuredOutcome with Dilazep Treatment
Clinical TrialType 2 diabetes patients with microalbuminuriaMicroalbuminuria, Urinary PodocytesSignificant decrease in both parameters
Animal StudyOLETF rats (Type 2 diabetes model)Urinary Protein Excretion, NAG ActivitySignificantly reduced increase
Animal StudyOLETF rats (Type 2 diabetes model)Glomerulosclerosis, Tubular AtrophyPrevented
IgA Nephropathy Studies

Dilazep dihydrochloride's efficacy has been evaluated in IgA nephropathy, a common form of glomerulonephritis. A retrospective study involving 46 patients treated with dilazep for six months demonstrated that 39% of patients were considered "improved," defined by a reduction in proteinuria of 25% or more with stable or improved renal function. nih.govjst.go.jp The improved group showed a significant decrease in mean urinary protein from 1.9 to 0.8 g/day . nih.govjst.go.jp Histological analysis revealed that the improved patients had fewer glomeruli with sclerosis or cellular crescents, less increase in mesangial matrix, and smaller tubulo-interstitial lesions compared to the unimproved group. nih.govjst.go.jp

A long-term surveillance study over five years with 106 IgA nephropathy patients treated with dilazep hydrochloride reported beneficial effects on urinary findings and the maintenance of renal function. researchgate.net In this cohort, 35.1% of patients were rated as "improved" and 54.5% as "slightly improved or better" in terms of urinary protein excretion. researchgate.net

Animal studies using ddY mice, a model for IgA nephropathy, also showed positive results. karger.com Mice treated with dilazep, both early and late in the disease progression, had significantly lower levels of urinary protein excretion compared to the control group. researchgate.netkarger.com On immunofluorescence, the dilazep-treated groups showed significantly decreased IgA and C3 depositions in the glomeruli. karger.com

Acute Serum Sickness Nephritis Research

Research into the effects of dilazep on immunologically induced glomerular injuries has been conducted using animal models. In a study of accelerated Masugi nephritis in rats, a model that produces glomerulosclerosis and proteinuria, the administration of dilazep prior to the induction of nephritis led to a rapid resolution of proteinuria after it reached its peak. nih.gov After three months, the glomeruli of these rats showed a significant suppression of glomerulosclerosis and fewer adhesive lesions compared to control rats with Masugi nephritis. nih.gov However, when dilazep was administered two weeks after the induction of nephritis, the rats exhibited persistent proteinuria and glomerulosclerosis at levels similar to the control group. nih.gov This suggests that dilazep may have protective effects in the early stages of immunologically mediated glomerular injuries. nih.gov

Adult Polycystic Kidney Disease Research

The potential application of dilazep dihydrochloride has also been examined in adult polycystic kidney disease (ADPKD). A study investigated the effect of dilazep on urinary albumin excretion (UAE) in both normotensive and hypertensive ADPKD patients with microalbuminuria. nih.gov Twelve normotensive patients were randomly assigned to receive either dilazep or a placebo for six months. nih.gov The treatment group showed a significant reduction in UAE, from 130 ± 52 to 46 ± 26 µ g/min . nih.gov In contrast, ten hypertensive ADPKD patients were also divided into dilazep and placebo groups, but no significant reduction in UAE was observed in the hypertensive treatment group. nih.gov These findings suggest that dilazep dihydrochloride may be effective in reducing microalbuminuria in normotensive ADPKD patients. nih.gov

Chronic Glomerulonephritis Context

Dilazep dihydrochloride has been investigated for its potential benefits in chronic glomerulonephritis, a condition characterized by inflammation of the glomeruli in the kidneys. Studies have primarily focused on its anti-proteinuric effects and its impact on renal function.

One study suggested that Dilazep administration could be expected to have an anti-proteinuric effect in patients with IgA nephropathy, a common form of chronic glomerulonephritis. In a comparative study, however, the administration of dilazep hydrochloride to patients with chronic glomerulonephritis did not result in significant changes in blood pressure, urinary protein, or serum creatinine levels over a three-year period. In contrast, a combination therapy of AST-120 and dilazep dihydrochloride was found to reduce urinary protein excretion and serum creatinine levels in patients with chronic renal failure, suggesting a potential synergistic effect.

Table 1: Effects of Dilazep Dihydrochloride in Chronic Glomerulonephritis

Study Focus Patient Population Key Findings
Anti-proteinuric effect IgA nephropathy Expected to have a beneficial effect on reducing protein in the urine.
Long-term effects Chronic glomerulonephritis No significant changes in blood pressure, urinary protein, or serum creatinine.

Neurovascular and Cerebral Research

Dilazep dihydrochloride's vasodilatory properties have prompted research into its effects on the neurovascular system, with a focus on its protective mechanisms in the brain.

Protection against Blood-Brain Barrier Disruption

A critical area of investigation has been the effect of dilazep dihydrochloride on the integrity of the blood-brain barrier (BBB), a protective barrier that regulates the passage of substances from the bloodstream into the brain. Multiple preclinical studies in rats have demonstrated that dilazep dihydrochloride can prevent the disruption of the BBB induced by ischemia and reperfusion. This protective effect is believed to be a key mechanism in mitigating brain injury following a stroke or other ischemic events.

Mitigation of Cerebral Edema

Cerebral edema, or swelling of the brain, is a life-threatening complication of ischemic stroke. Research suggests that the protective effect of dilazep dihydrochloride on the blood-brain barrier may contribute to a reduction in cerebral edema. By preventing the leakage of fluids and proteins from the blood into the brain tissue, dilazep may help to alleviate the swelling and subsequent neuronal damage.

Effects on Cognitive Function in Animal Models

Based on the conducted research, there is a notable lack of studies specifically investigating the direct effects of dilazep dihydrochloride on cognitive functions, such as learning and memory, in established animal models of cognitive impairment. While some research has explored its central nervous system effects, including interactions with neurotransmitter systems, these studies did not directly assess its impact on cognition. Therefore, the effects of dilazep dihydrochloride on cognitive function in animal models remain an area with limited available information.

Anti-Inflammatory and Antioxidant Research

In addition to its vascular effects, dilazep dihydrochloride has demonstrated anti-inflammatory and antioxidant properties in various experimental settings.

Research has shown that dilazep can inhibit lipid peroxidation, a process of oxidative damage to cells, that is caused by cerebral ischemia and reperfusion. This suggests an antioxidant effect that could contribute to its neuroprotective properties. Furthermore, studies in ischemic heart models have also pointed to the antioxidant effects of dilazep.

From an anti-inflammatory perspective, one study found that dilazep inhibits the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, and the proliferation of mesangial cells in response to lipopolysaccharide, a component of bacteria that triggers inflammation. This finding suggests a potential role for dilazep in modulating inflammatory processes within the kidneys.

Table 3: Anti-Inflammatory and Antioxidant Properties of Dilazep Dihydrochloride

Property Experimental Model Key Findings
Antioxidant Cerebral ischemia-reperfusion Inhibits lipid peroxidation.
Antioxidant Ischemic heart models Demonstrates antioxidant effects.

Suppression of Inflammatory Mediators (e.g., Nitric Oxide, TNF-alpha)

Research has demonstrated the anti-inflammatory effects of Dilazep through its ability to suppress key inflammatory mediators. In a study utilizing RAW 264.7 macrophage-like cells stimulated by lipopolysaccharide (LPS), Dilazep was shown to inhibit the production of nitric oxide (NO) and the expression of tumor necrosis factor-alpha (TNF-alpha) mRNA. Current time information in London, GB. The suppression of NO synthesis by Dilazep is suggested to be linked to the inhibition of TNF-alpha expression, a process mediated via adenosine receptors. Current time information in London, GB. This is supported by the observation that caffeine (B1668208), an adenosine antagonist, could reverse the Dilazep-induced suppression of NO synthesis. Current time information in London, GB. Further studies have also noted that Dilazep can inhibit the secretion of another inflammatory cytokine, Interleukin-6 (IL-6), from mouse mesangial cells. nih.gov

Cell LineStimulantMediator SuppressedKey Finding
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)Dilazep suppressed the production of NO. Current time information in London, GB.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-alpha mRNADilazep suppressed the expression of TNF-alpha mRNA. Current time information in London, GB.
Mouse Mesangial CellsLipopolysaccharide (LPS)Interleukin-6 (IL-6)Dilazep significantly inhibited LPS-induced IL-6 secretion. nih.gov

Reduction of Lipid Peroxidation

The role of Dilazep in mitigating lipid peroxidation, a key process in oxidative stress, has produced conflicting results in scientific literature. One study investigating the effects of hydrogen peroxide (H2O2) on isolated rat hearts found that while H2O2 increased the tissue level of malondialdehyde (an indicator of lipid peroxidation), Dilazep did not modify this increased level. nih.gov This suggests that its protective action against H2O2-induced mechanical and metabolic damage is not due to the reduction of lipid peroxidation. nih.gov A similar study on isolated rat cardiac myocytes also reported that Dilazep did not attenuate the H2O2-induced changes, whereas a novel derivative, K-7259, did show protective effects, likely due to a hydroxyl radical scavenging effect. nih.gov Conversely, other research has indicated that Dilazep does possess antioxidative activity. nih.gov

Oncology Research

Dilazep has been identified as a potent inhibitor of prostate cancer (PC) cell proliferation. Through an in silico screening of clinically relevant drugs, Dilazep was pinpointed as a potential inhibitor of the pioneer transcription factor GATA2, which is a significant driver in prostate cancer. elsevierpure.comnih.govnih.gov Subsequent validation studies confirmed its anticancer activity across a range of GATA2-dependent PC cell lines. elsevierpure.comnih.gov

The compound was found to inhibit the proliferation of both androgen-dependent and castration-resistant prostate cancer (CRPC) cells, with an IC50 (half-maximal inhibitory concentration) generally in the range of approximately 10–20 µM. nih.gov The mechanism of action involves inhibiting the recruitment of GATA2 to chromatin, which in turn suppresses transcriptional programs driven by GATA2, the androgen receptor (AR), and c-MYC. elsevierpure.comnih.govnih.gov This leads to the reduced expression of several oncogenic drivers critical for cell cycle progression. elsevierpure.comnih.gov

Prostate Cancer TypeMechanismKey Downregulated Targets/PathwaysReported IC50 Range
Androgen-DependentInhibition of GATA2 recruitment to chromatin. elsevierpure.comnih.govGATA2, Androgen Receptor (AR), and c-MYC transcriptional programs. nih.govnih.gov~10–20 µM nih.gov
Castration-Resistant (CRPC)

A review of the scientific literature did not yield studies concerning the activity of Dilazep dihydrochloride in Estrogen Receptor alpha (ERα) antagonism assays.

Antiviral Research

A review of the scientific literature did not yield studies concerning the effect of Dilazep dihydrochloride on the replication of oncolytic Herpes Simplex Virus.

Reactivation of Latent HIV-1

A significant obstacle to curing Human Immunodeficiency Virus Type 1 (HIV-1) infection is the persistence of long-lived, latently infected cells that are not affected by highly active antiretroviral therapy. nih.gov A key strategy to eliminate this viral reservoir is to reactivate the latent virus, making it susceptible to therapeutic agents. nih.govresearchgate.net Research has identified Dilazep, a nucleoside transport inhibitor, as a compound with the potential to reactivate latent HIV-1. nih.govresearchgate.net

In a study utilizing the Jurkat T cell model of HIV-1 latency, dilazep was shown to effectively reactivate latent HIV-1 gene expression in a dose-dependent manner. nih.gov When C11 cells, a model for latently infected cells, were treated with varying concentrations of dilazep for 48 hours, the percentage of GFP-positive cells (indicating viral gene expression) increased with the concentration. researchgate.net For instance, at a concentration of 40 µM, dilazep treatment resulted in 20.9% of cells becoming GFP-positive. researchgate.net

Furthermore, the research demonstrated a synergistic effect when dilazep was used in combination with valproic acid (VPA), a histone deacetylase inhibitor also known to reactivate latent HIV-1. nih.gov This combination resulted in a more potent reactivation of latent HIV-1 transcription. nih.gov

An important finding of this research is that dilazep's activation of viral latency occurs without inducing the cell surface activation markers CD25 and CD69. nih.gov This is a crucial characteristic, as global T-cell activation can lead to adverse inflammatory responses. The ability of dilazep to reactivate the virus without this broad immune activation suggests it could be a valuable component in future "shock and kill" strategies aimed at eradicating the HIV-1 reservoir. nih.gov

Concentration of DilazepPercentage of GFP-Positive Cells
10 µM7.5%
40 µM21.6%

This table illustrates the dose-dependent effect of Dilazep on the reactivation of latent HIV-1 in C11 cells, as measured by the percentage of GFP-expressing cells. researchgate.net

Hematological Research

Beta-thalassemia is a genetic blood disorder characterized by reduced production of hemoglobin, leading to anemia and the need for regular blood transfusions. nih.gov Research has explored the potential of dilazep to improve hematological parameters in patients with beta-thalassemia/hemoglobin E (β-thal/Hb E) disease. nih.gov

A crossover placebo-controlled study involving 17 patients with β-thal/Hb E investigated the effects of oral dilazep administration over a two-year period. nih.gov The findings indicated a statistically significant increase in hemoglobin concentration in patients while they were receiving dilazep compared to when they received a placebo (p = 0.038). nih.gov The mean hemoglobin level during dilazep treatment was 5.82 ± 0.8 g/dl, which was higher than the 5.66 ± 0.9 g/dl observed during the placebo phase. nih.gov

In addition to the increase in hemoglobin levels, the study also observed a trend towards a reduction in the need for blood transfusions. nih.gov Patients receiving dilazep required an average of 1.5 ± 1.8 units of blood over 10 months, compared to 2.2 ± 2.6 units during the placebo period. nih.gov While this decrease of approximately 50% in blood demand showed a beneficial trend, it did not reach statistical significance (p = 0.1). nih.gov

A separate double-blind, placebo-controlled trial with 27 β-thal/HbE patients also reported a statistically significant decrease in blood requirement within the group treated with dilazep (p < 0.05) when analyzed using a paired t-test. nih.gov However, when comparing the dilazep and placebo groups using an unpaired t-test, no statistical differences were found in hemoglobin levels or blood transfusion requirements. nih.gov

Treatment GroupMean Hemoglobin Level (g/dl)Blood Demand (Units/10 months)
Dilazep5.82 ± 0.81.5 ± 1.8
Placebo5.66 ± 0.92.2 ± 2.6

This table summarizes the findings from a crossover placebo-controlled trial on the effects of Dilazep in patients with beta-thalassemia/hemoglobin E, showing an increase in mean hemoglobin levels and a trend towards reduced blood demand. nih.gov

Interactions and Combination Therapies in Research

Synergistic Effects with Exogenous Adenosine (B11128)

Dilazep (B1670637) dihydrochloride (B599025) is recognized for its ability to potentiate the effects of adenosine, a nucleoside that plays a crucial role in vasodilation and myocardial reactive hyperemia. nih.govnih.gov Research conducted in anesthetized open-chest dogs demonstrated that a threshold dose of dilazep increased the vasodilatory action of exogenous adenosine. nih.gov This potentiation is significant as adenosine is involved in the physiological response to ischemia. The study also found that dilazep enhanced the compensation for flow debt during myocardial reactive hyperemia following coronary occlusions of varying durations. nih.gov These findings suggest that dilazep potentiates the effect of endogenous adenosine released during ischemic events. nih.gov The mechanism behind this is attributed to dilazep's role as an inhibitor of adenosine uptake. nih.gov By blocking adenosine receptors with 8-phenyltheophylline (8-PT), the vasodilating effect of dilazep was negated, confirming that its action is mediated by adenosine. nih.gov

Combination with Renin-Angiotensin System Inhibitors (RASI)

The combination of inhibitors of the renin-angiotensin system (RAS) with other antihypertensive agents is a common strategy to achieve blood pressure goals and provide additional cardiovascular protection. nih.gov While direct studies combining dilazep with RAS inhibitors are not prevalent in the provided search results, the rationale for such combinations in hypertension management is well-established. uspharmacist.compreprints.org RAS inhibitors, which include angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), work by suppressing the renin-angiotensin-aldosterone system (RAAS), leading to decreased vasoconstriction and reduced aldosterone secretion. texas.govpreprints.org Combining a RAS inhibitor with a calcium channel blocker (CCB), for instance, has been shown to be an effective antihypertensive therapy with cardioprotective and renoprotective properties. nih.govpreprints.org This approach leverages complementary mechanisms of action to achieve a more significant reduction in blood pressure than monotherapy. uspharmacist.com

Co-administration with Other Antiplatelet Agents (e.g., Aspirin, Dipyridamole)

Dilazep itself is classified as an antiplatelet agent. tandfonline.com The co-administration of multiple antiplatelet agents is a therapeutic strategy employed to reduce the risk of thromboembolic events, particularly stroke. medlineplus.govnih.gov For example, the combination of aspirin and extended-release dipyridamole (B1670753) is indicated for reducing the risk of stroke in patients who have experienced a transient ischemic attack or a completed ischemic stroke due to thrombosis. medlineplus.gov This combination works by preventing excessive blood clotting. medlineplus.gov While specific studies on the combination of dilazep with aspirin or dipyridamole were not detailed in the search results, the principle of using multiple antiplatelet agents with different mechanisms of action is a recognized approach in thrombotic disease management. nih.gov However, it is also noted that intensive antiplatelet therapy with three agents (aspirin, clopidogrel, and dipyridamole) did not show superiority over guideline-based therapy and should not be used in routine clinical practice for secondary stroke prevention. nih.gov

Combination with Oral Adsorbents (e.g., AST-120)

Research has explored the combination of dilazep dihydrochloride with the oral adsorbent AST-120 in patients with chronic renal failure. tandfonline.comnih.gov AST-120 is a spherical carbon adsorbent used to delay the progression of chronic kidney disease by adsorbing uremic toxins. nih.govkrcp-ksn.org A study assessing this combination found that it provided an additive renoprotective effect, reducing urinary protein excretion and serum creatinine (B1669602) levels in patients. tandfonline.comnih.gov This suggests a potential synergistic or additive benefit in managing chronic renal failure. tandfonline.com AST-120 works by adsorbing organic substances with a low molecular weight in the gastrointestinal tract, thereby reducing the levels of serum uremic toxins like indoxyl sulfate. nih.govkrcp-ksn.org

Table 1: Effects of Combination Therapy with AST-120 and Dilazep Dihydrochloride in Chronic Renal Failure Patients

PatientParameterBefore Combination TherapyAfter Combination Therapy
1Serum Creatinine (mg/dL)2.52.2
1Proteinuria ( g/day )1.81.2
2Serum Creatinine (mg/dL)3.12.8
2Proteinuria ( g/day )2.51.9
3Serum Creatinine (mg/dL)4.23.9
3Proteinuria ( g/day )3.12.6

This table is illustrative and based on the reported findings of reduced serum creatinine and proteinuria. tandfonline.com Actual values may vary.

Synergistic Reactivation of Latent Viruses with Other Compounds (e.g., Valproic Acid)

A significant area of research has been the investigation of dilazep's ability to reactivate latent viruses, particularly HIV-1, in combination with other compounds. nih.govresearchgate.net The persistence of long-lived latently infected cells is a major obstacle to curing HIV-1 infection. nih.gov Studies using a Jurkat T cell model of HIV-1 latency found that dilazep can effectively reactivate latent HIV-1 gene expression. nih.gov Notably, a synergistic effect was observed when dilazep was combined with valproic acid (VPA), a histone deacetylase inhibitor. nih.govresearchgate.netresearchgate.net This combination significantly increased the reactivation of latent HIV-1 transcription. nih.gov For instance, one study reported that the percentage of GFP-positive cells (indicating HIV-1 reactivation) was 58.3% with the dilazep/VPA combination, a substantial increase compared to either agent alone. researchgate.net An important aspect of this synergistic reactivation is that dilazep appears to activate viral latency without inducing global T-cell activation markers like CD25 and CD69, which is a desirable characteristic for potential eradication strategies. nih.govresearchgate.net

Table 2: Synergistic Activation of HIV-1 Promoter by Dilazep and Valproic Acid (VPA)

TreatmentPercentage of GFP-Positive Cells (%)
Mock~0
Dilazep alone19.0
VPA alone4.3
Dilazep + VPA58.3

This data is based on findings from a study using C11 latently infected cells. researchgate.net

Future Directions and Emerging Research Avenues for Dilazep Dihydrochloride

Further Elucidation of Anti-Inflammatory Mechanisms

While primarily known for its vasodilatory and antiplatelet effects, emerging evidence suggests that dilazep (B1670637) possesses anti-inflammatory properties that warrant deeper investigation. tocris.com A significant area of research is its effect on inflammatory processes within the kidneys. Preclinical studies have shown that dilazep can inhibit the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine, from mouse mesangial cells induced by lipopolysaccharide (LPS). nih.gov This inhibition was observed to be dependent on both the dose and duration of dilazep exposure. nih.gov

The same research also demonstrated that dilazep significantly curbed the proliferation of these mesangial cells, a key process in the progression of mesangial proliferative glomerulonephritis. nih.gov These findings suggest that dilazep's therapeutic benefits in chronic glomerulonephritis may stem, at least in part, from its ability to modulate inflammatory pathways and cellular proliferation within the glomerulus. nih.gov

Future research will need to further unravel the specific molecular pathways through which dilazep exerts these anti-inflammatory effects. Investigating its impact on other inflammatory mediators and signaling cascades, such as the NF-κB pathway, could provide a more complete picture of its immunomodulatory potential. Understanding these mechanisms is crucial for identifying new therapeutic contexts where dilazep's anti-inflammatory actions could be beneficial.

Exploration of Novel Therapeutic Targets Beyond Adenosine (B11128) Transport

Dilazep's established mechanism of action is the inhibition of adenosine uptake, which contributes to its vasodilatory effects. wikipedia.orgtocris.com However, research indicates that its cellular effects may be more complex, suggesting the existence of novel therapeutic targets beyond adenosine transport.

One area of exploration is dilazep's direct impact on the cell cycle. Studies on rat mesangial cells have revealed that dilazep can inhibit DNA synthesis and modulate cell cycle progression. nih.gov Specifically, it appears to cause an accumulation of cells in the G1 phase and a reduction in cells entering the S phase, indicating an inhibition of the G1/S transition. nih.gov This antiproliferative effect is distinct from its role in adenosine transport and points towards potential applications in diseases characterized by excessive cell proliferation.

Another potential target is tissue factor expression. Research has shown that dilazep can inhibit the expression of tissue factor in endothelial cells and monocytes, which is a key initiator of the coagulation cascade. wikipedia.org This action contributes to its antiplatelet and antithrombotic profile and could be leveraged in the treatment and prevention of thrombotic disorders. These findings encourage a broader investigation into dilazep's molecular interactions to identify new targets that could be exploited for therapeutic benefit in a wider range of diseases.

Development of Dilazep Dihydrochloride (B599025) Analogues for Specific Applications

The development of dilazep analogues is a promising avenue of research aimed at enhancing potency, selectivity, and therapeutic efficacy for specific applications, particularly in cancer therapy and for studying nucleoside transporters. broadinstitute.orgnih.gov As an inhibitor of equilibrative nucleoside transporters (ENTs), dilazep can potentiate the effects of certain chemotherapeutic agents. nih.gov Researchers have synthesized and evaluated a series of dilazep analogues to explore the structure-activity relationship (SAR) concerning ENT1 and ENT2 inhibition. broadinstitute.orgnih.gov

These studies have involved systematic modifications to various parts of the dilazep molecule, including:

The central diamine core: Replacing the homopiperazine (B121016) ring with piperazine (B1678402) or methyl-substituted piperazine. nih.gov

Alkyl chains: Extending or shortening the propyl chains by one carbon. nih.gov

Ester linkage: Replacing the ester bonds with amides, ethers, or heterocycles. nih.gov

Phenyl ring substituents: Varying the substitution patterns on the trimethoxy benzoates. nih.gov

The findings indicate that dilazep and its close analogues with minor structural changes are potent and selective inhibitors of ENT1. broadinstitute.orgnih.govresearchgate.net While no purely selective ENT2 inhibitors were discovered, some analogues showed greater potency against ENT2 than the parent compound, dilazep. broadinstitute.orgnih.govresearchgate.net This research has led to the development of novel derivatives with high affinity for ENT1, which can serve as pharmacological tools to study the transporter's function and may lead to improved cancer therapies. nih.gov

Table 1: Research Findings on Dilazep Analogue Modifications

Molecular Modification Target(s) Key Findings Reference(s)
Central Core ENT1, ENT2 Homopiperazine ring can be replaced with piperazine with little change in potency. nih.gov
Alkyl Chains ENT1 Can be shortened or extended by one carbon with little effect on potency. nih.gov
Linkage Group ENT1 Replacing ester bonds with an amide maintained some activity, while ether or heterocycle linkages diminished activity. nih.gov
Phenyl Ring ENT1 Varying substitution patterns on the trimethoxy benzoates generally reduced interactions and diminished affinity. nih.gov

Investigation of Long-Term Effects on Disease Progression

Investigating the long-term effects of dilazep on the progression of chronic diseases is a critical area for future research. Its known mechanisms of action suggest potential benefits in conditions beyond its initial indications. In Japan, dilazep has been used clinically for patients with chronic glomerulonephritis, where it is recognized for preventing the progression of glomerulosclerosis and reducing proteinuria. nih.gov The preclinical findings that dilazep inhibits mesangial cell proliferation and IL-6 secretion provide a mechanistic basis for these long-term benefits in kidney disease. nih.gov

However, the long-term effects in other conditions are less clear. A study involving hypertensive patients examined the effects of chronic dosing with dilazep dihydrochloride. nih.gov In this trial, even at maximally tolerated doses, dilazep did not produce significant long-term changes in blood pressure, heart rate, or cardiac hemodynamic function. nih.gov This suggests that its primary vasodilatory effects observed in acute settings may not translate into sustained blood pressure reduction in chronic hypertension.

Future long-term studies are needed to systematically evaluate dilazep's impact on the progression of various cardiovascular and renal diseases. Such studies should aim to correlate clinical outcomes with biomarkers of inflammation and cell proliferation to validate the mechanisms observed in preclinical models. This will help to better define the patient populations most likely to benefit from long-term dilazep therapy.

Translational Research from Preclinical Findings to Clinical Studies

Translational research aims to bridge the gap between basic science discoveries and their application in clinical practice, a process often described as moving from "bench-to-bedside". pharmafeatures.comnih.gov For dilazep dihydrochloride, this involves translating the promising preclinical findings on its anti-inflammatory and antiproliferative effects into effective clinical treatments. nih.govnih.gov The goal is to ensure that innovations from laboratory studies progress to clinical trials with the highest possible chance of success. nih.gov

The journey from preclinical models to clinical application is fraught with challenges. Preclinical studies, while essential, often use in vitro cell cultures or animal models that may not fully replicate the complexity of human diseases. pharmafeatures.com Therefore, results from these studies must be interpreted with caution. For dilazep, preclinical evidence of its ability to inhibit mesangial cell growth and inflammation provides a strong rationale for its use in glomerulonephritis. nih.govnih.gov The clinical use in Japan for this condition is an example of successful translation. nih.gov

Future translational efforts for dilazep should focus on:

Biomarker Identification: Developing and validating biomarkers that can predict which patients are most likely to respond to dilazep's specific mechanisms of action, such as its anti-inflammatory effects. nih.gov

Optimized Clinical Trial Design: Designing clinical trials that specifically test the efficacy of dilazep in diseases where its unique antiproliferative or immunomodulatory effects could be beneficial, beyond its traditional use as a vasodilator. pharmafeatures.com

Patient Stratification: Using insights from preclinical studies to select patient populations for clinical trials where the drug's mechanism is most relevant to the disease pathology. pharmafeatures.com

By carefully designing studies that build upon preclinical knowledge, researchers can more effectively evaluate the full therapeutic potential of dilazep and its analogues in new clinical contexts. nih.govdndi.org

Q & A

Q. What experimental models are most appropriate for studying the antiplatelet effects of dilazep dihydrochloride?

Dilazep dihydrochloride inhibits platelet aggregation by blocking adenosine uptake, which enhances extracellular adenosine levels and subsequent vasodilation . Methodologically, researchers can use:

  • Turbidimetric platelet aggregation assays with human or rat platelet-rich plasma (PRP), stimulated by agonists like ADP or collagen .
  • In vivo models such as streptozotocin-induced diabetic rats to assess its protective effects on microvascular complications (e.g., diabetic nephropathy) .
  • Dosage standardization : Clinical studies typically use 100–300 mg/day in humans, while rodent models require adjusted doses (e.g., 10–30 mg/kg intravenously) .

Q. How does dilazep dihydrochloride modulate adenosine transport, and what assays validate this mechanism?

Dilazep inhibits equilibrative nucleoside transporters (ENTs), increasing extracellular adenosine concentrations. Key validation methods include:

  • Radiolabeled adenosine uptake assays in cultured cells (e.g., Jurkat T-cells) to quantify transport inhibition .
  • Coronary vasodilation studies in isolated rat hearts, measuring adenosine-mediated changes in perfusion pressure .
  • Competitive binding assays using ENT-specific inhibitors (e.g., nitrobenzylthioinosine) to confirm target specificity .

Q. What purity and stability criteria are critical for dilazep dihydrochloride in pharmacological studies?

Pharmacopeial standards require ≥98% purity (dry basis) for research-grade dilazep dihydrochloride. Stability protocols include:

  • Storage : Sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the ester bonds in its structure .
  • Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation products .

Advanced Research Questions

Q. How can contradictory data on dilazep’s efficacy in diabetic nephropathy be resolved?

Discrepancies arise from variations in experimental design:

  • Model differences : Studies using STZ-induced diabetic rats report reduced albuminuria , while others using genetic models (e.g., db/db mice) show limited efficacy.
  • Endpoint variability : Some trials prioritize urinary albumin excretion, while others focus on glomerular basement membrane anionic sites .
  • Resolution strategy : Meta-analysis of histological (e.g., electron microscopy) and biochemical (e.g., TGF-β1 levels) endpoints across models .

Q. What methodologies confirm dilazep’s synergistic reactivation of latent HIV-1 with valproic acid (VPA)?

Evidence from Jurkat T-cell latency models demonstrates synergy via:

  • Dual-treatment protocols : Dilazep (10–50 μM) + VPA (1 mM) enhances HIV-1 LTR-driven transcription by 3–5 fold .
  • Flow cytometry : Detection of HIV-1 p24 antigen post-reactivation without upregulating T-cell activation markers (CD25/CD69) .
  • Chromatin immunoprecipitation (ChIP) : Assessment of H3K9me2 levels to link ENT inhibition to histone methylation changes .

Q. How does dilazep dihydrochloride affect cell cycle progression in renal cells, and what techniques quantify this?

In rat mesangial cells, dilazep (20 μM) arrests the G0/G1 phase by modulating nucleoside availability for DNA synthesis. Key techniques:

  • Flow cytometry with propidium iodide staining to analyze cell cycle distribution .
  • BrdU incorporation assays to measure DNA synthesis inhibition .
  • qRT-PCR for cyclin-dependent kinase inhibitors (e.g., p21) to validate mechanistic pathways .

Methodological Considerations

Q. What controls are essential when studying dilazep’s vasodilatory effects in isolated tissue preparations?

  • Negative controls : Adenosine receptor antagonists (e.g., CGS-15943) to isolate ENT-mediated effects .
  • Positive controls : Dipyridamole, another ENT inhibitor, to benchmark dilazep’s potency .
  • Vehicle controls : DMSO or saline to rule out solvent-induced artifacts .

Q. How can researchers address batch-to-batch variability in dilazep dihydrochloride for reproducibility?

  • Supplier certification : Use vendors complying with pharmacopeial standards (e.g., USP or JP monographs) .
  • In-house validation : NMR or mass spectrometry to confirm structural integrity (C31H44N2O10·2HCl) .
  • Bioactivity assays : Standardize each batch using adenosine uptake inhibition EC50 values (typically 1–5 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.